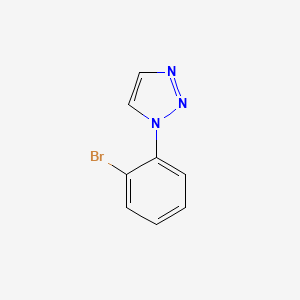![molecular formula C9H18ClNO B13469254 1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B13469254.png)
1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Methoxybicyclo[221]heptan-2-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure This compound is characterized by its bicyclo[221]heptane framework, which is a common motif in organic chemistry due to its rigidity and stability
Preparation Methods
The synthesis of 1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of 2-methoxybicyclo[2.2.1]heptane, which can be obtained through the methoxylation of norbornene.
Amination: The next step involves the introduction of the methanamine group. This can be achieved through a nucleophilic substitution reaction where the methoxy group is replaced by a methanamine group.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt by reacting it with hydrochloric acid. This step is crucial for enhancing the compound’s solubility and stability.
Chemical Reactions Analysis
1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Scientific Research Applications
1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine moiety can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the bicyclic structure provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride can be compared with other similar compounds such as:
1-{3-methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride: This compound has a similar bicyclic structure but with an additional oxygen atom, which can alter its chemical reactivity and biological activity.
2-Methoxybicyclo[2.2.1]heptane: This compound lacks the methanamine group, making it less versatile in terms of chemical modifications.
1-Methylbicyclo-(2,2,1)-heptane: This compound has a similar bicyclic framework but with a methyl group instead of a methoxy group, affecting its chemical properties.
Properties
Molecular Formula |
C9H18ClNO |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
(2-methoxy-2-bicyclo[2.2.1]heptanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-9(6-10)5-7-2-3-8(9)4-7;/h7-8H,2-6,10H2,1H3;1H |
InChI Key |
REIIFJSHGVNZLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC2CCC1C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


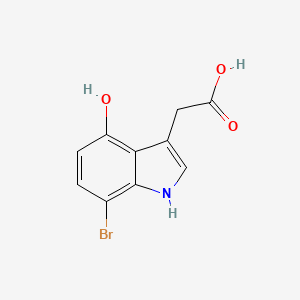
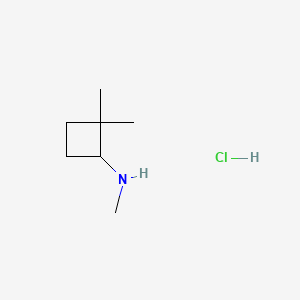
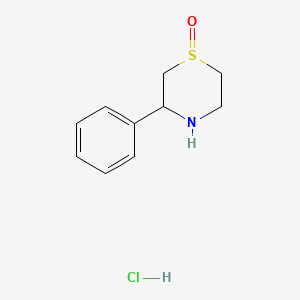
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid](/img/structure/B13469186.png)
![methyl 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B13469193.png)

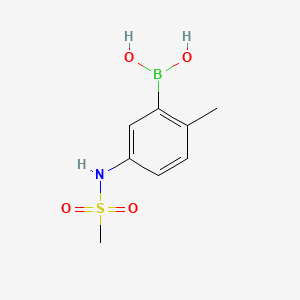
![{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B13469226.png)
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine](/img/structure/B13469228.png)
![Methyl[3-(1-methylpiperazin-2-yl)propyl]amine](/img/structure/B13469230.png)
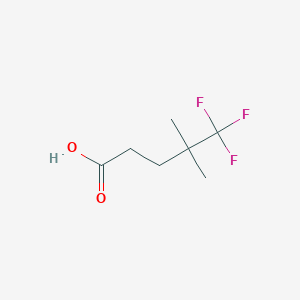
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate](/img/structure/B13469234.png)
![Potassium benzo[b]thiophen-6-yltrifluoroborate](/img/structure/B13469236.png)
